molecular formula C17H19N3S B028739 N-Despropyl Pergolide 6-Carbonitrile CAS No. 98988-34-2

N-Despropyl Pergolide 6-Carbonitrile

Cat. No.: B028739
CAS No.: 98988-34-2
M. Wt: 297.4 g/mol
InChI Key: GZIXEANONFXIBU-DJSGYFEHSA-N
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Preparation Methods

The synthesis of N-Despropyl Pergolide 6-Carbonitrile involves several steps. One common synthetic route includes the reaction of ergoline derivatives with specific reagents under controlled conditions. The exact reaction conditions and reagents used can vary, but typically involve the use of solvents such as chloroform, dichloromethane, dimethylformamide, and methanol

Chemical Reactions Analysis

N-Despropyl Pergolide 6-Carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Despropyl Pergolide 6-Carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Despropyl Pergolide 6-Carbonitrile involves its interaction with specific molecular targets and pathways. As an ergoline derivative, it likely interacts with dopamine receptors, similar to other compounds in this family. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of neurotransmitter systems .

Comparison with Similar Compounds

N-Despropyl Pergolide 6-Carbonitrile can be compared with other ergoline derivatives, such as:

    Pergolide: A dopamine agonist used in the treatment of Parkinson’s disease.

    Bromocriptine: Another dopamine agonist used for similar medical conditions.

    Cabergoline: Known for its long-acting dopamine agonist properties.

What sets this compound apart is its specific structural modifications, which may confer unique biological activities and research applications .

Properties

IUPAC Name

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3S/c1-21-9-11-5-14-13-3-2-4-15-17(13)12(7-19-15)6-16(14)20(8-11)10-18/h2-4,7,11,14,16,19H,5-6,8-9H2,1H3/t11-,14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIXEANONFXIBU-DJSGYFEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575989
Record name (8beta)-8-[(Methylsulfanyl)methyl]ergoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98988-34-2
Record name (8beta)-8-[(Methylsulfanyl)methyl]ergoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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